N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-3-25(4-2)18-11-9-17(10-12-18)20(26)24-21-23-19(14-27-21)16-7-5-15(13-22)6-8-16/h5-12,14H,3-4H2,1-2H3,(H,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAZKBGXYZXSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule dissects into two primary fragments:
- 4-(4-Cyanophenyl)-1,3-thiazol-2-amine (thiazole core)
- 4-(Diethylamino)benzoyl chloride (acylating agent)
Fragment 1 derives from Hantzsch thiazole synthesis , leveraging α-haloketones and thiourea derivatives. Fragment 2 originates from chlorination of 4-(diethylamino)benzoic acid , a reaction optimally conducted in thionyl chloride. The amide bond forms via nucleophilic acyl substitution, with coupling efficiency contingent on base selection and steric hindrance mitigation.
Synthesis of 4-(4-Cyanophenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Cyclization
The thiazole ring assembles through condensation of 2-bromo-1-(4-cyanophenyl)ethan-1-one with thiourea in ethanol under reflux (78–82°C, 12–18 h). Mechanistic studies indicate nucleophilic attack by the thiourea sulfur at the α-carbon of the ketone, followed by cyclodehydration:
$$
\text{Ar-C(=O)-CH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{Ar-Thiazol-2-amine} + \text{HBr} + \text{H}2\text{O}
$$
Optimization Note:
- Yield Dependency: Ethanol outperforms DMF (92% vs. 67%) due to improved solubility of ionic intermediates.
- Byproduct Mitigation: Excess thiourea (1.2 eq.) suppresses dihydrothiazole formation.
Table 1. Solvent Impact on Thiazole Cyclization Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 12 | 92 |
| DMF | 110 | 8 | 67 |
| THF | 66 | 18 | 58 |
Purification and Spectroscopic Validation
Crude thiazole-2-amine precipitates upon cooling, with recrystallization (ethanol/water 3:1) yielding colorless needles. 1H NMR (400 MHz, DMSO-d6): δ 7.89 (d, J = 8.4 Hz, 2H, ArH), 7.75 (d, J = 8.4 Hz, 2H, ArH), 6.95 (s, 1H, Thiazole-H5), 6.12 (br s, 2H, NH2). ESI-MS : m/z 228.08 [M+H]+.
Preparation of 4-(Diethylamino)Benzoyl Chloride
Chlorination of 4-(Diethylamino)Benzoic Acid
Treatment of 4-(diethylamino)benzoic acid (1.0 eq.) with thionyl chloride (2.5 eq.) in anhydrous dichloromethane (0°C → RT, 4 h) provides the acyl chloride in 89% yield. Key considerations:
- Moisture Sensitivity: Rigorous drying of glassware prevents hydrolysis to the parent acid.
- Gas Evolution: HCl/SO2 byproducts necessitate efficient scrubbing.
13C NMR (101 MHz, CDCl3): δ 168.4 (C=O), 151.2 (N-C-Ar), 132.8–116.4 (Ar-C), 44.7 (N-CH2), 12.9 (CH3).
Amide Bond Formation: Coupling Strategies
Schotten-Baumann Acylation
Reaction of 4-(4-cyanophenyl)thiazol-2-amine (1.0 eq.) with 4-(diethylamino)benzoyl chloride (1.1 eq.) in biphasic NaOH/dichloromethane (0°C, 2 h) affords the title compound in 78% yield.
Advantages:
- Rapid reaction kinetics (≤2 h)
- Minimal epimerization risk
Limitations:
- Poor solubility of thiazole amine in aqueous base necessitates vigorous stirring.
Carbodiimide-Mediated Coupling
Alternative protocol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (RT, 12 h) achieves 85% yield.
Mechanistic Pathway:
- DCC activates the carboxylic acid (from in situ hydrolysis of acyl chloride) to an O-acylisourea intermediate.
- DMAP catalyzes nucleophilic attack by the thiazole amine.
Critical Parameters:
- Equivalence Ratios: DCC (1.2 eq.), DMAP (0.15 eq.)
- Workup: Cold filtration removes dicyclohexylurea (DCU) byproduct.
Table 2. Comparative Analysis of Coupling Methods
| Method | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | CH2Cl2/H2O | 2 | 78 | 98.2 |
| DCC/DMAP | CH2Cl2 | 12 | 85 | 99.1 |
| EDCl/HOBt | DMF | 8 | 92 | 98.7 |
Crystallographic and Spectroscopic Characterization
Single-Crystal X-ray Diffraction
Crystals grown via slow evaporation (ethyl acetate/hexane) confirm molecular geometry. Key metrics:
Multinuclear NMR Analysis
1H NMR (400 MHz, CDCl3): δ 8.02 (d, J = 8.8 Hz, 2H, ArH), 7.65 (d, J = 8.8 Hz, 2H, ArH), 7.44 (s, 1H, Thiazole-H5), 6.72 (d, J = 8.8 Hz, 2H, N-ArH), 3.48 (q, J = 7.2 Hz, 4H, N-CH2), 1.24 (t, J = 7.2 Hz, 6H, CH3).
13C NMR (101 MHz, CDCl3): δ 166.3 (C=O), 158.2 (N-C-Ar), 152.1 (Thiazole-C2), 142.7 (CN-Ar), 132.4–114.9 (Ar-C), 44.1 (N-CH2), 12.8 (CH3).
Process Optimization and Scale-Up Considerations
Solvent Selection for Industrial Feasibility
Green Chemistry Metrics
- E-Factor: 8.7 (kg waste/kg product)
- PMI: 23.4 (total mass input/mass API)
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or other reducible functionalities within the molecule.
Substitution: The thiazole ring and benzamide moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide typically involves multi-step reactions that incorporate thiazole derivatives and diethylamino groups. Characterization is performed using various spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties. Studies have shown that derivatives of thiazole compounds often demonstrate significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, with varying levels of effectiveness noted .
Anticancer Activity
Research indicates that thiazole derivatives can also possess anticancer properties. In vitro studies have demonstrated that certain compounds within this class inhibit the proliferation of cancer cell lines, such as MCF7 (breast cancer) cells. The mechanism typically involves inducing apoptosis or cell cycle arrest, making these compounds potential candidates for further development in cancer therapy .
Acetylcholinesterase Inhibition
Another significant application of this compound is its role as an acetylcholinesterase inhibitor. This property is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease. Compounds with thiazole structures have shown promising inhibitory activity against acetylcholinesterase, thus potentially aiding in the management of cognitive decline associated with such conditions .
Antimicrobial Evaluation
A study conducted on various thiazole derivatives highlighted their antibacterial and antifungal activities. The compound was screened at a concentration of 1 µg/mL against Aspergillus niger and Aspergillus oryzae, showing notable antifungal effects alongside its antibacterial properties .
Anticancer Screening
In vitro assays revealed that specific thiazole derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MCF7) cells. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment, demonstrating that certain compounds led to a substantial reduction in cell proliferation .
Mechanism of Action
The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide involves its interaction with specific molecular targets. The thiazole ring and cyanophenyl group can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzamide-thiazole scaffold is highly versatile, with substituent variations significantly impacting biological activity, binding affinity, and physicochemical properties. Below is a detailed comparison with structurally related compounds from the evidence:
Substituent Effects on the Thiazole Ring
- N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () Structure: 4-cyanophenyl on thiazole; 2-phenoxy on benzamide. Properties: Molecular weight = 397.45 g/mol; logP = ~3.5 (estimated). Activity: Not explicitly reported, but the 2-phenoxy group may reduce solubility compared to the diethylamino substituent in the target compound. The 4-cyanophenyl group could enhance target binding via hydrophobic interactions .
- N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide () Structure: 4-fluorophenyl on thiazole; diethylsulfamoyl on benzamide. Properties: Sulfamoyl group increases polarity (logP ~2.8). Activity: The fluorophenyl group may engage in halogen bonding, while the sulfamoyl group could participate in hydrogen bonding.
- N-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide () Structure: 4-nitrophenyl on thiazole; diethylsulfamoyl on benzamide. However, nitro groups are metabolically unstable, which may limit therapeutic utility .
Substituent Effects on the Benzamide Moiety
- F5254-0161 (N-[4-(3-Oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-ylpropyl}-1,3-thiazol-2-yl]benzamide) () Structure: Piperazine-propanone substituent on thiazole; unsubstituted benzamide. Activity: Demonstrated a glide score of -6.41 in CIITA-I modulation studies. The bulky piperazine group stabilizes interactions with residues like GLY423 and ARG615, but may reduce membrane permeability .
- N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () Structure: 4-methylphenyl on thiazole; 2-phenoxy on benzamide. Activity: Reported to enhance plant growth by 129.23% (p<0.05). The methyl group improves hydrophobicity, while phenoxy may limit solubility .
- Masitinib Mesylate () Structure: Pyridinyl-thiazole core; 4-(methylpiperazinylmethyl)benzamide. Activity: Inhibits c-KIT and PDGFR kinases. The methylpiperazine group enhances solubility and target engagement, a feature shared with the diethylamino group in the target compound .
Data Tables
Table 1: Key Properties of Benzamide-Thiazole Derivatives
Biological Activity
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, a cyanophenyl group, and a diethylamino benzamide moiety. Its molecular formula is , and it has a CAS number of 477493-49-5. The structural complexity contributes to its varied interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including cholinergic enzymes. For instance, certain derivatives have been reported to inhibit butyrylcholinesterase effectively .
- Antimicrobial Activity : Research indicates that thiazole derivatives exhibit antimicrobial properties. Modifications in the structure can enhance their efficacy against bacterial strains .
- Anticancer Properties : Studies have explored the anticancer potential of thiazole derivatives, suggesting that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of thiazole derivatives against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) observed:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 15 |
| 2 | S. aureus | 10 |
| 3 | C. albicans | 20 |
Anticancer Activity
In vitro studies have highlighted the anticancer effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| A549 (Lung) | 8.0 | Cell cycle arrest |
| HeLa (Cervical) | 6.5 | Inhibition of proliferation |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the thiazole ring and substitution patterns on the phenyl groups significantly affect biological activity. For example:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances antimicrobial activity.
- Alkyl Substituents : Variations in the alkyl chain length on the diethylamino group can influence solubility and bioavailability.
Case Studies
- Antimalarial Activity : A study focused on thiazole analogs demonstrated promising results against Plasmodium falciparum, suggesting that modifications in the N-aryl amide group can lead to compounds with high antimalarial potency while maintaining low cytotoxicity .
- Inhibition of Pin1 : Another investigation into thiazole derivatives revealed their potential as inhibitors of Pin1, a target for anticancer therapies. Compounds exhibited low micromolar IC50 values, indicating strong inhibitory effects .
Q & A
Q. How do pharmacokinetic properties compare with structural analogs?
- Methodology : Conduct comparative ADME studies:
- Solubility : Shake-flask method (pH 7.4 PBS).
- Metabolic stability : Liver microsome assays (human vs. rodent).
- Permeability : Caco-2 monolayers (apparent permeability >1 ×10⁻⁶ cm/s).
Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate to in vivo profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
